![molecular formula C21H24N2O6 B2683780 ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate CAS No. 898456-58-1](/img/structure/B2683780.png)

ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

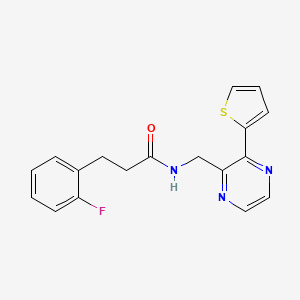

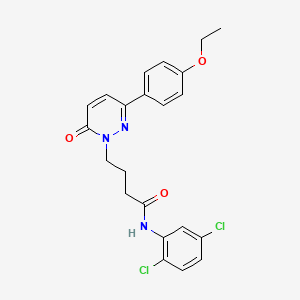

The closest compound I found is Ethyl (3,4-dihydro-1H-isoquinolin-2-yl)acetate . It’s a compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . The IUPAC name is ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)acetate .

Molecular Structure Analysis

The molecular structure of similar compounds involves a dihedral angle between the essentially planar 1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline ring system and the benzene ring .

Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include a molecular weight of 219.28 g/mol, a computed XLogP3-AA of 2.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 .

Scientific Research Applications

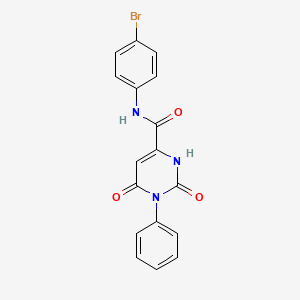

Synthesis and Medicinal Chemistry

Research has focused on the synthesis of related compounds, demonstrating their potential in medicinal chemistry. For instance, Ahmed et al. (2006) explored the antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates, synthesized through a multi-step reaction starting with hydroxyquinoline. These compounds exhibited significant inhibition of bacterial and fungal growth, showcasing the chemical's utility in developing new antimicrobial agents Maqbool Ahmed, Ranjana Sharma, D. P. Nagda, J. L. Jat, G. L. Talesara, 2006.

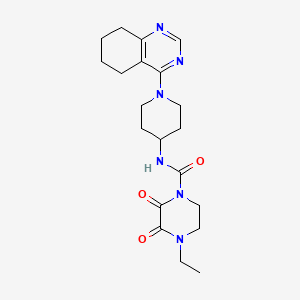

Catalysis and Chemical Transformations

Gemma et al. (2002) reported on the selective cobalt boride catalyzed reduction of cyanoester intermediates, a crucial step in the synthesis of novel spiro-polycondensed heterocyclic systems. This research underscores the compound's role in facilitating complex chemical transformations, leading to new structures with potential biological activities S. Gemma, G. Campiani, S. Butini, E. Morelli, P. Minetti, O. Tinti, V. Nacci, 2002.

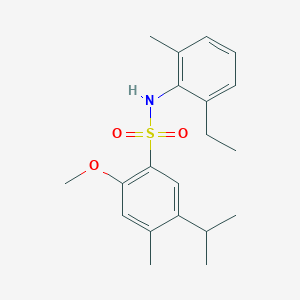

Antibiotic Discovery

Asolkar et al. (2004) discovered new natural products, including a tetrahydroquinoline derivative named helquinoline, from Janibacter limosus with high biological activity against bacteria and fungi. This finding highlights the compound's potential in leading to new antibiotic discoveries R. Asolkar, D. Schröder, R. Heckmann, S. Lang, I. Wagner-Döbler, H. Laatsch, 2004.

Anticancer Research

Hawas et al. (2009) identified mansouramycins, isoquinolinequinones from a marine streptomycete, showing significant cytotoxicity against various cancer cell lines. This research demonstrates the compound's relevance in anticancer drug discovery, particularly for non-small cell lung cancer, breast cancer, melanoma, and prostate cancer U. Hawas, M. Shaaban, K. Shaaban, M. Speitling, A. Maier, G. Kelter, H. Fiebig, M. Meiners, E. Helmke, H. Laatsch, 2009.

Spectroscopic and Molecular Docking Studies

El-Azab et al. (2016) conducted a comprehensive spectroscopic analysis and molecular docking study on a similar compound, revealing insights into its molecular structure, electronic properties, and potential biological interactions. Such studies are crucial for understanding the compound's interactions at the molecular level, paving the way for targeted drug design A. El-Azab, K. Jalaja, A. Abdel-Aziz, A. M. Al-Obaid, Y. Mary, C. Y. Panicker, C. Alsenoy, 2016.

Mechanism of Action

3,4-Dihydroisoquinoline

This is a type of isoquinoline, a nitrogen-containing heterocyclic compound. Isoquinolines are found in a number of natural and synthetic compounds with a wide range of biological activities . For example, some isoquinoline derivatives have been studied for their antidepressant and anticonvulsant activities .

properties

IUPAC Name |

ethyl 2-[[2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxyacetyl]amino]acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6/c1-2-27-21(26)10-22-20(25)14-29-19-13-28-17(9-18(19)24)12-23-8-7-15-5-3-4-6-16(15)11-23/h3-6,9,13H,2,7-8,10-12,14H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFSWZRFHXRTISB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CNC(=O)COC1=COC(=CC1=O)CN2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

400.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-phenyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2683699.png)

![5-[1-(4-Chlorophenyl)sulfonylpiperidin-3-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2683708.png)

![{[6-(2-Methylpyrrolidin-1-yl)pyridin-3-yl]methyl}(propan-2-yl)amine](/img/structure/B2683709.png)

![5,6-Difluoro-N-[(2S,3R)-6-oxo-2-phenylpiperidin-3-yl]pyridine-3-carboxamide](/img/structure/B2683714.png)

![4-Pyridin-3-yl-5-[2-(trifluoromethyl)pyridin-4-yl]-1,3-thiazol-2-amine](/img/structure/B2683719.png)